Product packaging for 6H-Cyclopropa[g]quinoline(Cat. No.:CAS No. 130566-12-0)

6H-Cyclopropa[g]quinoline

Cat. No.: B144957
CAS No.: 130566-12-0
M. Wt: 141.17 g/mol
InChI Key: QELHWLHCJGBCIR-UHFFFAOYSA-N
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Description

6H-Cyclopropa[g]quinoline (CAS Registry Number: 130566-12-0) is a specialized tricyclic organic compound with the molecular formula C10H7N and a molecular weight of 141.17 g/mol . This compound features a quinoline core—a privileged scaffold in medicinal chemistry—fused with a cyclopropane ring, resulting in a unique and structurally rigid framework highly valuable for chemical and pharmacological research . The quinoline nucleus is a cornerstone in the development of novel therapeutic agents due to its exceptionally broad spectrum of biological activities . Researchers are particularly interested in quinoline derivatives for their documented potential in areas including antiviral, anticancer, antibacterial, and antimalarial applications . While the specific mechanism of action for this compound may be an area of ongoing investigation, related quinoline compounds are known to exert their effects through various pathways. These can include intercalation into DNA, inhibition of key enzymes like tyrosine kinases, or interference with metabolic processes in pathogens . This makes the compound a compelling candidate for use as a key synthetic intermediate or a chemical probe in hit-to-lead optimization campaigns. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N B144957 6H-Cyclopropa[g]quinoline CAS No. 130566-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130566-12-0

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

6H-cyclopropa[g]quinoline

InChI

InChI=1S/C10H7N/c1-2-7-4-8-5-9(8)6-10(7)11-3-1/h1-4,6H,5H2

InChI Key

QELHWLHCJGBCIR-UHFFFAOYSA-N

SMILES

C1C2=C1C=C3C(=C2)C=CC=N3

Canonical SMILES

C1C2=C1C=C3C(=C2)C=CC=N3

Synonyms

6H-Cyclopropa[g]quinoline(9CI)

Origin of Product

United States

Synthetic Methodologies for Cyclopropaquinoline Frameworks

Direct Synthesis Strategies for 6H-Cyclopropa[g]quinoline

Direct synthesis of the this compound skeleton often requires the creation and subsequent reaction of transient, high-energy species.

Trapping of ortho-Quinodimethane Intermediates in 1H-Cyclopropa[b]quinoline Synthesis

A notable strategy for constructing cyclopropa-fused quinoline (B57606) systems involves the generation and in-situ trapping of heterocyclic ortho-quinodimethane intermediates. researchgate.net The synthesis of 1H-Cyclopropa[g]quinoline, an isomer of the target compound, has been accomplished by intercepting a heterocyclic ortho-quinodimethane with 1-bromo-2-chlorocyclopropene. researchgate.net The resulting adduct is then aromatized, typically using a strong base like potassium t-butoxide, to yield the final cyclopropa-fused quinoline structure. researchgate.netresearchgate.net This method leverages the high reactivity of the o-quinodimethane, a species that has been a subject of interest for decades due to its utility in forming complex polycyclic systems. nih.govchemistryworld.com The generation of these intermediates can be achieved through various means, including the thermal electrocyclic ring closure of bisallenes, which are themselves formed from base-induced isomerization of diynes. researchgate.net Another approach involves flash vacuum pyrolysis (FVP), a technique that uses high temperatures and low pressure to create reactive molecules that would be unstable under normal conditions. wikipedia.orgresearchgate.netuq.edu.au

Annulation Approaches for Cyclopropa[c]quinoline Derivatives

Annulation, the process of building a new ring onto an existing one, is a powerful tool for constructing the varied isomers of cyclopropaquinoline, particularly those of the [c] fusion type.

Intramolecular Aza-Wittig Reactions in Cyclopropa[c]quinolin-2-one Formation

The intramolecular aza-Wittig reaction is a key method for synthesizing cyclopropa[c]quinolin-2-ones. nih.govresearchgate.net This reaction involves an iminophosphorane, which is typically generated in situ from an organic azide (B81097) and a phosphine (B1218219), such as trimethylphosphine (B1194731) or triphenylphosphine. nih.govwikipedia.org The synthesis starts with a precursor like trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylate. nih.govarabjchem.org When this azide is treated with a phosphine, it forms a phosphazene intermediate. nih.govarabjchem.org This intermediate then undergoes a cyclization reaction where the nitrogen attacks an ester group within the same molecule, leading to the formation of the six-membered quinolinone ring fused to the cyclopropane (B1198618). researchgate.netresearchgate.net This process efficiently yields 2-alkoxy cyclopropa[c]quinolines, which can be subsequently hydrolyzed to the desired cyclopropa[c]quinolin-2-ones. arabjchem.orgresearchgate.net

Precursor TypeReagentIntermediateProductRef
2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylatesTrimethylphosphinePhosphazene2-Alkoxy cyclopropa[c]quinolines nih.govarabjchem.org
cis-2-(2-azidophenyl)-3-ethoxycarbonylaziridinesTriphenylphosphineIminophosphoraneAziridino[2,3-c]quinolin-2-ones nih.govresearchgate.net

Cyclization Reactions of Azidophenyl-Substituted Cyclopropane Precursors

The cyclization of azidophenyl-substituted cyclopropanes is a foundational approach to building the cyclopropa[c]quinoline core. arabjchem.orgresearchgate.net The key starting materials are cyclopropanes bearing a 2-azidophenyl group. nih.govresearchgate.net These precursors are synthesized through multi-step sequences, often beginning with molecules like 2-aminobenzyl alcohol or (E)-3-(2-nitrophenyl)propenoic acid, which undergo transformations including azidation, oxidation, and condensation reactions to build the necessary functionality. nih.govarabjchem.org The crucial step is the cyclization of the azide. This is frequently accomplished via an intramolecular aza-Wittig reaction, where the azide reacts with a phosphine to trigger ring closure, forming the quinoline system. nih.govarabjchem.orgresearchgate.net The reaction of trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates with trimethylphosphine, for instance, leads directly to the formation of the fused heterocyclic system. researchgate.netarabjchem.org

Michael Addition and Subsequent Ring-Closure Sequences in Fused Quinoline Synthesis

The Michael Initiated Ring Closure (MIRC) reaction provides a powerful pathway for constructing cyclopropane rings fused to other structures. rsc.orgrsc.org In the context of cyclopropaquinoline synthesis, a key step involves a one-pot Michael addition and subsequent ring-closure. nih.gov This sequence can be used to form the initial cyclopropane ring itself. For example, a substituted 2-azido-β-nitrostyrene can react with a compound like bromomalonate ester in the presence of a base. nih.govarabjchem.org This proceeds via a Michael addition followed by an intramolecular nucleophilic substitution to afford a trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylate. nih.govarabjchem.org This cyclopropane is then the direct precursor for the subsequent cyclization to the quinoline framework as described previously. This strategy highlights how bond-forming cascades can be used to rapidly build molecular complexity from simpler starting materials. nih.govrsc.org

Catalytic Approaches in Cyclopropaquinoline Synthesis

While many traditional methods rely on stoichiometric reagents, modern synthetic chemistry increasingly turns to catalytic approaches to improve efficiency and sustainability. mdpi.comnih.govrsc.org In the realm of cyclopropaquinoline synthesis, catalytic methods are an emerging area. The synthesis of related fused heterocyclic systems often employs transition metal catalysts. For instance, rhodium(II) catalysts are highly effective for the asymmetric cyclopropenation of diazoalkanes with alkynes, demonstrating the power of catalysis in forming strained three-membered rings. nih.gov Similarly, Lewis acids can catalyze the ring-opening of donor-acceptor cyclopropanes, which can then participate in cascade reactions to form complex heterocyclic structures like bicyclic lactams. uni-regensburg.de While specific examples of catalytic reactions for the direct synthesis of the this compound core are not widespread, the principles are well-established in related systems. Organocatalysis has also been used to generate donor-acceptor cyclopropanes that undergo ring-opening and domino reactions to form fused quinoline derivatives like pyrrolo[1,2-a]quinolines. acs.org The development of specific catalytic cycles for the direct construction of the cyclopropaquinoline skeleton represents a promising future direction in this field.

Transition Metal-Catalyzed Cyclizations in Fused Quinoline Construction

Transition-metal catalysis is a cornerstone in the synthesis of complex heterocyclic scaffolds, including fused quinolines. ias.ac.in These methods often proceed through C-H bond activation, cross-coupling, and cyclization cascades, offering high efficiency and atom economy. ias.ac.insioc-journal.cn Catalysts based on rhodium, palladium, copper, and silver have been instrumental in these transformations. mdpi.comresearchgate.net

Rhodium catalysts, for instance, have been used for the regioselective synthesis of quinoline carboxylates through the cyclization of aniline (B41778) derivatives with alkynyl esters. In these reactions, the rhodium catalyst can facilitate the crucial ortho-C–H bond activation of the aniline. mdpi.com Similarly, palladium catalysts are widely employed, often in domino reactions. One such strategy involves a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, which subsequently cyclize to form the quinoline motif. ias.ac.in

Copper-catalyzed protocols provide an economical and efficient route. For example, substituted quinolines can be synthesized from anilines and aldehydes through a sequence involving C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in Silver-catalyzed reactions have also been developed, such as the oxidative cascade of N-aryl-3-alkylideneazetidines with carboxylic acids, where the silver salt plays a key role in achieving regioselectivity and facilitating the final oxidative aromatization to yield the quinoline product. mdpi.com

The table below summarizes representative transition metal-catalyzed reactions for fused quinoline synthesis.

Catalyst SystemReactantsProduct TypeKey Features
Rhodium / Copper(II)Aniline derivatives, Alkynyl estersQuinoline carboxylatesOrtho-C-H bond activation. mdpi.com
PalladiumBenzimidoyl chlorides, 1,6-enynesPolysubstituted quinolinesDomino Sonogashira coupling/cyclization. ias.ac.in
CopperAnilines, AldehydesSubstituted quinolinesOne-pot C-H functionalization cascade. ias.ac.in
Silver AcetateN-aryl-3-alkylideneazetidinesFunctionalized quinolinesOxidative ring expansion and aromatization. mdpi.com

Development of Metal-Free Synthetic Protocols for Quinolines

In response to the need for more environmentally benign and cost-effective synthetic routes, significant research has focused on metal-free protocols for quinoline synthesis. rsc.org These methods avoid potential toxic metal contamination in the final products and often utilize readily available and inexpensive catalysts and reagents. rsc.orgrsc.org

One prominent metal-free approach involves the use of molecular iodine as a catalyst. rsc.org Iodine, acting as a mild Lewis acid, can efficiently catalyze the Friedländer annulation—the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group. rsc.orgorganic-chemistry.org This method is notable for its operational simplicity, mild reaction conditions (often at room temperature), and the use of a very low catalyst loading (e.g., 1-20 mol%). rsc.orgorganic-chemistry.orgrsc.org Iodine-mediated desulfurative cyclization has also been used as a one-pot strategy to produce quinolines from o-aminothiophenol and 1,3-ynones. nih.gov

Organocatalysis represents another major pillar of metal-free quinoline synthesis. researchgate.netnih.gov Various organic molecules, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can catalyze the cascade reactions that form the quinoline ring. researchgate.netfrontiersin.org For example, p-TsOH has been used to promote the domino reaction of arylamines, methyl propiolate, and aromatic aldehydes to yield polysubstituted tetrahydroquinolines. beilstein-journals.org Organocatalysts are particularly effective in asymmetric synthesis, enabling the production of chiral quinoline derivatives. acs.org Furthermore, visible-light-mediated, metal-free radical azidation of cyclopropenes using a hypervalent iodine reagent has been developed as a novel route to quinolines. acs.org

The table below highlights some key metal-free strategies for quinoline synthesis.

Catalyst/ReagentReaction TypeReactantsKey Features
Molecular Iodine (I₂)Friedländer Annulation2-Aminoaryl ketones, α-Methylene ketonesLow catalyst loading, mild conditions, eco-friendly. rsc.orgorganic-chemistry.org
p-Toluenesulfonic acid (p-TsOH)Domino Povarov ReactionArylamines, Methyl propiolate, AldehydesForms polysubstituted tetrahydroquinolines. beilstein-journals.org
Azidobenziodazolone (ABZ) / Visible LightRadical AzidationCyclopropenesMetal-free radical pathway to quinolines. acs.org
TsOH / K₂S₂O₈Oxidative Cyclocondensationo-Aminobenzyl alcohols, EnaminonesDirect C(sp³)-O bond cleavage and C=N/C=C bond formation. frontiersin.org

Lewis Acid-Promoted Annulation Reactions for Cyclopropane-Fused Tetrahydroquinolines

Lewis acids are powerful catalysts for constructing complex molecular architectures through annulation reactions. nih.gov A notable application in this area is the synthesis of cyclopropane-fused tetrahydroquinolines. nih.gov This is achieved through a formal [4+2] cycloaddition (Povarov reaction) between donor-acceptor cyclopropenes and imines. nih.gov

Scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly effective Lewis acid for this transformation. nih.govresearchgate.net The reaction sequence typically involves the initial rhodium-catalyzed formation of a donor-acceptor cyclopropene (B1174273) from an enoldiazoacetate. Subsequent treatment with Sc(OTf)₃ catalyzes the Povarov reaction between the cyclopropene and an N-aryl imine, leading to the desired cyclopropane-fused tetrahydroquinoline derivative with high diastereoselectivity. nih.gov This methodology provides access to polycyclic frameworks that can be further elaborated; for example, the cyclopropane ring of the product can be opened to furnish benzazepine derivatives. nih.gov

Other Lewis acids have also been utilized in annulation strategies to build tetrahydroquinoline cores. researchgate.net For instance, a relay catalysis strategy using a Lewis acid like Al(OTf)₃ in combination with an iodide catalyst can promote a [3+1] annulation between a cyclopropane 1,1-diester and an aromatic amine to form tetrahydroquinolines through a ring-expansion mechanism. organic-chemistry.orgnih.gov

Lewis AcidReaction TypeSubstratesProductKey Features
Scandium(III) triflate (Sc(OTf)₃)Povarov ReactionDonor-Acceptor Cyclopropenes, N-Aryl IminesCyclopropane-fused TetrahydroquinolinesHigh diastereoselectivity, access to complex polycycles. nih.gov
Aluminum triflate (Al(OTf)₃)[3+1] AnnulationCyclopropane 1,1-diesters, Aromatic AminesTetrahydroquinolinesRelay catalysis involving nucleophilic ring-opening and ring-expansion. organic-chemistry.org

Precursor Synthesis and Strategic Functional Group Introduction

The construction of the this compound skeleton relies on the careful preparation of highly functionalized precursors. The strategic introduction of specific groups, such as nitro and ester functionalities, is essential for facilitating the key bond-forming and cyclization steps.

Preparation of Nitrocyclopropane-1,1-dicarboxylate Precursors

Nitrocyclopropane-1,1-dicarboxylates are versatile and crucial precursors for the synthesis of cyclopropa-fused quinolones. beilstein-journals.org Their synthesis is typically achieved through a multi-step sequence starting from readily available reagents. beilstein-journals.org

The process generally begins with a Michael or conjugate addition reaction. beilstein-journals.orgacs.org Specifically, a β-nitrostyrene derivative serves as the Michael acceptor for a 1,3-dicarbonyl compound, such as diethyl malonate. beilstein-journals.org This base-catalyzed addition forms a linear adduct where the nitrophenyl group is attached to the carbon framework of the malonate. beilstein-journals.org

Following the conjugate addition, the next step involves halogenation at the methine position flanked by the two ester groups. The adduct is then subjected to intramolecular cyclization. In this key step, the nitronate anion, formed under basic conditions, acts as an internal nucleophile, displacing the halide to close the three-membered ring. beilstein-journals.org This sequence provides a reliable method for accessing 3-arylated 2-nitrocyclopropane-1,1-dicarboxylate esters, which are polyfunctionalized substrates primed for further transformation. beilstein-journals.org Organocatalytic methods have also been developed to achieve this transformation stereoselectively. acs.orgnih.gov

A typical synthetic sequence is outlined below:

Michael Addition: β-Nitrostyrene + Diethyl malonate → Diethyl 2-(2-nitro-1-phenylethyl)malonate

Cyclization: The adduct is treated to induce intramolecular nucleophilic substitution, forming Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate. beilstein-journals.org

Conversion of Imino Ethers to Cyclopropa[c]quinolin-2-ones through Hydrolysis

The final construction of the quinolone ring fused to the cyclopropane moiety often involves an intramolecular cyclization followed by the conversion of an intermediate functional group. A powerful strategy utilizes an intramolecular aza-Wittig reaction of an azide group with an ester carbonyl. researchgate.net

Starting from the 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate precursor, the nitro group on the phenyl ring (which is actually an ortho-azidophenyl group in the required substrate) is key. The synthesis of these azido (B1232118) precursors involves standard aromatic chemistry. researchgate.net The crucial cyclization step is triggered by a phosphine, such as trimethylphosphine, which reacts with the azide to form a phosphazene intermediate. This intermediate then undergoes an intramolecular aza-Wittig reaction with one of the proximal ester groups. researchgate.net

This reaction forms a cyclic imino ether (or iminophosphorane-derived species that leads to it) as part of the newly formed six-membered ring. The resulting structure is a direct precursor to the desired cyclopropa[c]quinolin-2-one. The final step is the hydrolysis of this imino ether intermediate. researchgate.net This hydrolysis converts the C=N-R group to a C=O group, furnishing the stable lactam functionality characteristic of a quinolin-2-one. This step can often be accomplished under mild acidic conditions (e.g., TFA/H₂O), completing the synthesis of the cyclopropane-fused quinolone framework. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of Cyclopropaquinolines

Cyclopropane (B1198618) Ring-Opening and Ring-Expansion Reactions

The inherent strain of the three-membered ring in cyclopropaquinoline systems makes them susceptible to reactions that relieve this strain, leading to the formation of more stable, larger ring systems or functionalized quinolines.

Base-Triggered Rearrangements Leading to Benzazepine Derivatives

A significant transformation of cyclopropa[c]quinolin-2-ones is their base-triggered ring expansion to afford 1-benzazepin-2-ones. arabjchem.orgresearchgate.net This rearrangement is initiated by the deprotonation of the lactam functionality within the cyclopropa[c]quinolin-2-one structure. arabjchem.org For instance, treatment of cyclopropa[c]quinolin-2-ones with a base like sodium hydride in tetrahydrofuran (B95107) leads to the formation of the corresponding 1-benzazepin-2-ones in good yields. arabjchem.orgresearchgate.net This reaction provides a synthetic route to the seven-membered benzazepine core, a scaffold present in various biologically active compounds. arabjchem.org While there are other methods to induce ring expansion of cyclopropa[c]quinolines to benzazepines, such as hydrogenolysis or deprotection of a silyl (B83357) ether, the base-triggered rearrangement of cyclopropa[c]quinolin-2-ones represents a distinct and efficient pathway. arabjchem.org

Regioselective Fragmentation Processes of the Three-Membered Ring in Cyclopropa[c]quinolin-2-ones

The fragmentation of the cyclopropane ring in cyclopropa[c]quinolin-2-ones can be highly regioselective, providing access to substituted quinolin-2-ones. arabjchem.orgresearchgate.net While the base-triggered reaction leads to ring expansion, other conditions can promote the opening of the three-membered ring to yield different products. For example, aziridino[2,3-c]quinolin-2-ones, which are structurally related to cyclopropa[c]quinolin-2-ones, undergo regioselective ring opening of the three-membered aziridine (B145994) ring when treated with silica (B1680970) gel to produce 3-aminoquinolin-2-ones. arabjchem.orgresearchgate.net This highlights the potential for controlled fragmentation of the three-membered ring to introduce substituents at specific positions of the quinoline (B57606) core.

Mechanistic Investigations of Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are fundamental to understanding the transformations of cyclopropaquinolines. uniurb.itlibretexts.org These concerted reactions, often unaffected by solvent changes or catalysts, are governed by the principles of orbital symmetry. uniurb.itlibretexts.org

Elucidation of 6π-Electrocyclic Ring Opening Pathways

The transformation of cyclopropa[c]quinolin-2-ones into 1-benzazepin-2-ones has been computationally studied using Density Functional Theory (DFT), revealing a mechanism involving a 6π-electrocyclic ring opening. arabjchem.orgresearchgate.net This type of reaction involves the concerted reorganization of six π-electrons. nih.govmasterorganicchemistry.comstereoelectronics.org The process is initiated by the deprotonation of the amide function in the cyclopropa[c]quinolin-2-one. arabjchem.orgresearchgate.net Following deprotonation, the key step is a 6π-electrocyclic ring opening of the cyclopropane ring, which leads to the formation of a seven-membered azepine ring intermediate. arabjchem.orgresearchgate.netum.es This electrocyclic reaction is a disrotatory process under thermal conditions, as predicted by the Woodward-Hoffmann rules for a 6π-electron system. masterorganicchemistry.comstereoelectronics.org

Detailed Analysis ofarabjchem.orgnih.gov-Hydrogen Sigmatropic Shifts

Following the initial 6π-electrocyclic ring opening, the resulting azepine intermediate undergoes a arabjchem.orgnih.gov-hydrogen sigmatropic shift to yield the final 1-benzazepin-2-one product. arabjchem.orgresearchgate.netum.es A arabjchem.orgnih.gov-sigmatropic shift involves the migration of a hydrogen atom across a five-atom π-system. ic.ac.ukwikipedia.orglibretexts.org This step is crucial for the aromatization of the newly formed seven-membered ring, providing a thermodynamic driving force for the reaction. arabjchem.org DFT calculations have shown that this tandem sequence of a 6π-electrocyclic ring opening followed by a arabjchem.orgnih.gov-hydrogen shift is the most favorable mechanistic pathway, with a lower energy barrier compared to other potential routes. arabjchem.org

Directed Functionalization and Derivatization Strategies

The development of methods for the directed functionalization of the cyclopropaquinoline scaffold is an active area of research, aiming to introduce a variety of substituents and generate diverse molecular architectures. One notable strategy involves the palladium(0)-catalyzed C–H bond functionalization of cyclopropanes to synthesize quinoline and tetrahydroquinoline derivatives. rsc.org This method proceeds through the cleavage of a C–H bond and the formation of a C–C bond, involving an in situ cyclopropane ring-opening to generate a dihydroquinoline intermediate. rsc.org This approach demonstrates good tolerance for a range of functional groups. rsc.org

Furthermore, the synthesis of cyclopropa[c]quinolin-2-ones themselves can be achieved through a series of reactions starting from readily available precursors. For example, trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates can be converted into 2-alkoxy cyclopropa[c]quinolines via an intramolecular aza-Wittig reaction. arabjchem.orgresearchgate.net Subsequent hydrolysis of these imino ethers yields the desired cyclopropa[c]quinolin-2-ones. arabjchem.orgresearchgate.net These synthetic routes provide access to the core cyclopropaquinoline structure, which can then be subjected to various derivatization reactions to explore its chemical space and potential applications. ontosight.ai

Substitution Reactions on the Cyclopropa[c]quinoline Core

While direct studies on 6H-Cyclopropa[g]quinoline are limited, the reactivity of the isomeric Cyclopropa[c]quinoline system provides significant insights into the substitution patterns. The quinoline nucleus is generally susceptible to electrophilic substitution reactions. nih.gov The presence of the fused cyclopropane ring can influence the regioselectivity of these substitutions.

Table 1: Substitution Reactions on Related Quinoline Cores

Reactant Reagents and Conditions Product Yield (%) Reference
2-aminobenzyl alcohol and substituted acetophenone iPrCuCl, DMSO, room temperature Substituted quinolines 40-95 nih.gov
Aryl methyl ketone, p-toluidine, and enaminone I2, HCl, DMSO, 110 °C, 24 h (6-methylquinoline-2,3-diyl)bis(phenylmethanone) 40-65 nih.gov
2-azidobenzaldehydes and N-substituted maleimides Heat Pyrrolidine-2,5-dione-fused quinolines - mdpi.com

Note: The table presents data for the synthesis of substituted quinolines, illustrating the types of substitution reactions the quinoline core can undergo, which is analogous to the potential reactivity of the this compound core.

Selective Transformations of Cyclopropane Substituents in Fused Systems

The cyclopropane ring in fused systems is a site of high reactivity due to its inherent ring strain. Transformations often involve the cleavage of one of the cyclopropane bonds. In the context of cyclopropa[c]quinolines, which are isomers of the title compound, the cyclopropane ring can undergo ring-opening reactions.

For instance, the treatment of 2-alkoxy cyclopropa[c]quinolines with trimethylphosphine (B1194731) can lead to the formation of phosphazenes, which can be subsequently hydrolyzed to yield cyclopropa[c]quinolin-2-ones. arabjchem.org These products can then undergo ring-opening under basic conditions to form benzazepin-2-ones. nih.gov This highlights a pathway where the cyclopropane ring is selectively transformed.

Furthermore, formal nucleophilic substitution reactions on bromocyclopropanes, which can be considered as precursors or analogues to substituted cyclopropaquinolines, proceed via a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate. ku.edu Subsequent nucleophilic addition to this intermediate occurs with high diastereoselectivity. ku.edu

Table 2: Selective Transformations of Fused Cyclopropane Rings

Starting Material Reagents and Conditions Product Key Transformation Reference
2-alkoxy cyclopropa[c]quinolines 1. Trimethylphosphine, Toluene, r.t. 2. H2O Cyclopropa[c]quinolin-2-ones Intramolecular aza-Wittig reaction and hydrolysis arabjchem.org
Cyclopropa[c]quinolin-2-ones Basic conditions Benzazepin-2-ones Ring opening of cyclopropane nih.gov
Bromocyclopropanes Base, Nucleophile trans-Cyclopropanes Dehydrohalogenation to cyclopropene and nucleophilic addition ku.edu

Note: This table illustrates selective transformations involving a fused cyclopropane ring, providing a model for the potential reactivity of the cyclopropane moiety in this compound.

Theoretical and Computational Chemistry Investigations of Cyclopropaquinoline Structure and Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties and reaction pathways. scirp.org Studies on related quinoline (B57606) derivatives demonstrate its utility in elucidating complex reaction mechanisms, including ring transformations. arabjchem.orgresearchgate.net

DFT calculations have been instrumental in mapping the mechanistic pathways of ring transformations in cyclopropa-fused quinolines. A notable example is the base-triggered ring expansion of cyclopropa[c]quinolin-2-ones to 1-benzazepin-2-ones. arabjchem.orgresearchgate.net Computational studies revealed that this transformation is not a simple, single-step process but involves a sophisticated sequence of events. arabjchem.org

The mechanism, elucidated using the M06 functional, begins with the deprotonation of the lactam nitrogen, followed by two key pericyclic events: a 6π-electrocyclic ring-opening of the cyclopropane (B1198618) ring, which then leads to a arabjchem.orgugr.es-hydride shift to yield the final, more stable seven-membered ring product. arabjchem.orgresearchgate.net The calculations successfully identified the transition states for each step and determined their corresponding Gibbs free energy barriers, providing a detailed energy profile of the reaction.

Interactive Table: Calculated Gibbs Free Energy Barriers for the Transformation of Cyclopropa[c]quinolin-2-one

Reaction StepDescriptionCalculated Energy Barrier (kcal/mol)PhaseComputational Method
DeprotonationInitial removal of amide proton by base.-THFM06/6-311+G
6π-Electrocyclic Ring OpeningOpening of the three-membered cyclopropane ring.Data not specified in abstractTHFM06/6-311+G
arabjchem.orgugr.es-Hydride ShiftMigration of a hydrogen atom to form the final product.Data not specified in abstractTHFM06/6-311+G**

This table illustrates the type of data generated from DFT studies on the reaction mechanisms of related cyclopropaquinoline isomers. The specific energy values from the source were not detailed in the abstract, but the methodology is representative. arabjchem.org

The choice of solvent can significantly influence reaction rates and mechanisms. Computational models account for these effects using various solvation models. The Polarizable Continuum Model (PCM) and its variant, the SMD model, are widely used to simulate the solvent environment. arabjchem.org In the study of the cyclopropa[c]quinolin-2-one ring expansion, calculations were performed both in the gas phase and in Tetrahydrofuran (B95107) (THF) using the SMD model. arabjchem.org Interestingly, the results indicated that there were no significant differences between the Gibbs free energy barriers in the gas phase versus the THF-solvated environment, suggesting that for this specific transformation, the solvent has a minimal impact on the core energetics of the pericyclic steps. arabjchem.org This highlights the ability of computational models to dissect intrinsic reactivity from solvent effects.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical properties, including acidity, reactivity, and spectral behavior. aps.org Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into these characteristics. scirp.orgscirp.org

The concept of orbital hybridization is crucial for understanding the acidity of protons attached to strained rings. In cyclopropane rings, the carbon atoms exhibit increased s-character in their exocyclic bonds and increased p-character in their internal C-C bonds. This rehybridization affects the acidity of attached protons. Previous computational studies on related nitrocyclopropanes have shown that the alpha proton has a very weak acidic character, a direct consequence of these hybridization requirements. arabjchem.org This principle is directly applicable to the cyclopropyl (B3062369) moiety in 6H-Cyclopropa[g]quinoline. The C-H bonds on the cyclopropane ring are expected to be less acidic compared to typical allylic or benzylic protons due to the unique electronic nature of the strained three-membered ring.

Structural Analysis and Conformational Studies

Single-crystal X-ray diffraction analysis of a derivative of cyclopropa[c]quinoline revealed an essentially planar quinoline ring system. arabjchem.org The most significant structural feature is the angle between the plane of the quinoline system and the plane of the cyclopropane ring. For the analyzed cyclopropa[c]quinoline derivative, this dihedral angle was found to be 76.3°. arabjchem.org This sharp angle is a direct result of fusing a three-membered ring onto a larger planar aromatic system and is the source of the significant ring strain that governs the molecule's reactivity.

Computational geometry optimizations using DFT can predict such structural parameters with high accuracy, consistent with experimental results. scirp.orgscirp.org For this compound, similar planarity of the quinoline core would be expected, with a comparable, highly acute dihedral angle for the fused cyclopropane ring, defining its characteristic bent structure.

Interactive Table: Structural Parameters of a Cyclopropa[c]quinoline Derivative

ParameterDescriptionObserved ValueMethod
Quinoline Ring SystemRoot-mean-square deviation from planarity.0.0322 ÅX-Ray Diffraction
Dihedral AngleAngle between the mean planes of the quinoline and cyclopropane rings.76.3°X-Ray Diffraction

This table shows key structural data obtained from X-ray crystallography for a related isomer, which serves as a model for understanding the geometry of the this compound framework. arabjchem.org

Assessment of Quinoline Ring System Planarity in Fused Structures

A key structural question in fused-ring systems is the extent to which each constituent ring maintains its inherent geometry. The quinoline ring system is aromatic and, therefore, characteristically planar. However, the fusion of a highly strained cyclopropane ring can induce deviations from this planarity.

Theoretical and experimental studies on cyclopropa-fused quinolines, such as the derivative cyclopropa[c]quinoline 17a, have been conducted to assess this very issue. arabjchem.orgresearchgate.net X-ray diffraction analysis of this related compound revealed that the quinoline ring system remains "essentially planar." arabjchem.orgresearchgate.net The degree of this planarity can be quantified by the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the ring system. For the cyclopropa[c]quinoline derivative studied, this deviation was found to be a mere 0.0322 Å, indicating that the fusion of the three-membered ring does not significantly distort the planarity of the larger aromatic quinoline core. arabjchem.orgresearchgate.net This suggests that the inherent stability of the aromatic system is largely preserved despite the strain introduced by the fused cyclopropane. Such findings are critical for predicting the molecule's reactivity, aromaticity, and potential for intermolecular stacking interactions.

Quantitative Dihedral Angle Analysis Between Fused Quinoline and Cyclopropane Rings

The spatial relationship between the fused rings is best described by the dihedral angle between their respective planes. This angle quantifies the "folding" of the molecule at the fusion junction. In the case of cyclopropa-fused quinolines, this involves the angle between the mean plane of the quinoline system and the plane of the cyclopropane ring.

For the model compound cyclopropa[c]quinoline 17a, single-crystal X-ray diffraction analysis has provided a precise measurement of this angle. arabjchem.orgresearchgate.net The analysis determined that the dihedral angle between the mean planes of the quinoline and cyclopropane rings is 76.3°. arabjchem.orgresearchgate.net This significant angle, approaching orthogonality, highlights the distinct spatial orientation of the two fused rings and underscores the geometric consequences of fusing a small, strained ring onto a large, planar aromatic system. Computational models, often performed at theoretical levels such as M06/6-311+G**, are used to corroborate such experimental findings and to predict the geometries of related structures where experimental data is unavailable. arabjchem.orgum.es

The table below summarizes the quantitative findings from the structural analysis of a model cyclopropa-fused quinoline.

Structural ParameterCompoundMethodValue
RMS Deviation of Quinoline RingCyclopropa[c]quinoline 17aX-ray Diffraction0.0322 Å arabjchem.orgresearchgate.net
Dihedral Angle (Quinoline-Cyclopropane)Cyclopropa[c]quinoline 17aX-ray Diffraction76.3° arabjchem.orgresearchgate.net

Advanced Spectroscopic Characterization Methodologies for Cyclopropaquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net For cyclopropaquinoline systems, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the intricate connectivity and spatial arrangement of atoms. ipb.pt

The fundamental 1D ¹H and ¹³C NMR spectra provide the initial and most crucial information about the molecular structure of 6H-Cyclopropa[g]quinoline and its derivatives.

The ¹H NMR spectrum reveals the chemical environment of each proton. Protons in different regions of the molecule (aromatic, cyclopropyl (B3062369), etc.) resonate at characteristic chemical shifts (δ). For instance, in quinoline (B57606) derivatives, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while protons on the cyclopropyl ring would be found in the highly shielded, upfield region (typically δ 0.5-2.0 ppm). Integration of the signals provides the ratio of protons in each environment, and the splitting patterns (multiplicity), governed by scalar coupling (J-coupling), reveal the number of neighboring protons. uncw.edu

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. researchgate.net The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. For example, carbons in the quinoline portion of the molecule would have shifts in the aromatic region (δ 120-150 ppm), while the sp³ carbons of the cyclopropane (B1198618) ring would be significantly more upfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

For a related compound, 11-methoxy-6H-indolo[2,3-b]quinoline, the ¹H NMR spectrum confirmed the structure by showing a characteristic methoxy (B1213986) singlet at δ 4.24 and an indolyl-NH broad singlet at δ 11.78. cust.edu.tw The assignment of protons and carbons is greatly facilitated by 2D NMR experiments.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Quinoline Derivative This table presents typical chemical shift ranges for a quinoline framework, which is a core component of this compound.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-28.5 - 8.9148 - 152
H-37.3 - 7.6120 - 124
H-48.0 - 8.3135 - 139
H-57.6 - 7.8127 - 130
H-67.4 - 7.7126 - 129
H-77.4 - 7.7128 - 131
H-87.9 - 8.2127 - 130
C-4a-128 - 130
C-8a-147 - 150

For complex structures like this compound, which may possess stereocenters and various isomers, advanced 2D NMR techniques are indispensable. longdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). longdom.org It is fundamental for tracing out the proton-proton connectivity within the quinoline and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. ipb.ptuncw.edu This allows for the unambiguous assignment of which proton is attached to which carbon, building the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). ipb.ptuncw.edu It is crucial for connecting molecular fragments, for example, by showing a correlation from a cyclopropyl proton to a carbon in the quinoline ring, thereby confirming the fusion of the two ring systems. It is also instrumental in determining the regiochemistry of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. cust.edu.tw NOESY is paramount for determining stereochemistry. For example, it can distinguish between cis and trans isomers by showing spatial proximity between specific protons on the cyclopropane ring and adjacent protons on the quinoline system.

The combination of these techniques allows chemists to systematically map out the entire molecular structure, confirming connectivity, and defining the relative stereochemistry of the molecule. nptel.ac.innptel.ac.in

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction gives a precise three-dimensional picture of the molecule in the solid state. This technique is considered the gold standard for structural determination when a suitable crystal can be grown.

X-ray crystallography works by directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the electrons in the molecule is measured and analyzed to generate a 3D electron density map. From this map, the precise position of each atom (excluding hydrogen, which is typically calculated) in the crystal lattice can be determined.

This analysis provides a wealth of information:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the presence of the strained cyclopropane ring fused to the aromatic quinoline system.

Molecular Conformation: It reveals the exact conformation of the molecule in the solid state, including the puckering of any non-aromatic rings and the relative orientation of substituents.

Intermolecular Interactions: The analysis also shows how molecules pack together in the crystal lattice, revealing intermolecular forces like hydrogen bonding or π-π stacking interactions, which can influence the physical properties of the compound. mdpi.com

Table 2: Representative Crystallographic Data Parameters This table outlines the typical data obtained from a single-crystal X-ray diffraction experiment.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)The precise distance between the nuclei of two bonded atoms.
Bond Angles (°)The angle formed between three connected atoms.
Torsion Angles (°)The angle between planes defined by four connected atoms, which describes the conformation.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would display a series of absorption bands, each corresponding to a specific vibrational mode. cust.edu.tw

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretches of the cyclopropane ring would also be found in this region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system would produce a set of characteristic sharp peaks in the 1450-1650 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the CH₂ groups and C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, although these can be complex and overlap with other signals in the fingerprint region.

By comparing the observed frequencies to known values for similar compounds, IR spectroscopy provides a quick confirmation of the key functional groups present in the molecular structure. cust.edu.tw

Table 3: Common Infrared Absorption Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
Quinoline C=NStretch1500 - 1650
Cyclopropyl C-HStretch~3050
Alkane C-HBending1350 - 1470

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation and confirmation of novel chemical entities, including complex heterocyclic systems like this compound. researchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most common isotope), HRMS instruments can measure the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This precision is achieved using advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR). researchgate.netnih.gov

The primary advantage of HRMS in the characterization of cyclopropaquinoline systems lies in its ability to provide an unambiguous determination of the elemental composition of the parent molecule and its fragments. taylorfrancis.com This high mass accuracy allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup. bioanalysis-zone.com In phytochemical, synthesis, and metabolomics studies involving quinoline alkaloids, HRMS is routinely employed to confirm the identity of known compounds and to elucidate the structures of newly discovered ones. taylorfrancis.comscribd.com

The fundamental principle behind molecular formula verification using HRMS is the comparison of the experimentally measured accurate mass of an ion with its calculated exact mass. The exact mass is the theoretical mass calculated using the mass of the most abundant, naturally occurring stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). frontagelab.com.cn

When a sample like this compound is analyzed, typically using a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion, HRMS measures the mass-to-charge ratio (m/z) of the resulting ion (e.g., the protonated molecule [M+H]⁺) to several decimal places. researchgate.net The extremely small difference between the measured accurate mass and the calculated exact mass, often expressed in parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. nih.gov

For instance, research on various quinoline alkaloids demonstrates the power of this technique. Studies have successfully identified novel quinoline derivatives by obtaining the protonated molecular ion and comparing it to the calculated value, often with mass errors well below 5 ppm. nih.govclockss.orgacs.org This level of accuracy is crucial for distinguishing between potential isomeric structures or compounds with very similar masses, which is a common challenge in the analysis of complex natural products and synthetic derivatives. bioanalysis-zone.comresearchgate.net

The data presented in the table below illustrates the application of HRMS in the verification of molecular formulas for a variety of quinoline-based compounds, showcasing the typical precision achieved. While specific data for the parent this compound is not detailed in the cited literature, the examples provided for related structures are representative of the standard methodology that would be applied for its characterization.

Table 1: Examples of Accurate Mass Determination for Quinoline Derivatives by HRMS

Compound Name Molecular Formula Ion Type Calculated Mass (m/z) Found Mass (m/z) Mass Error (ppm) Reference
4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) C₁₇H₂₁NO [M+H]⁺ 256.1623 256.1698 <2.0 nih.gov
(7-methoxyfuro[3,2-c]quinolin-6-yl)methanol C₁₃H₁₁NO₃ [M+Na]⁺ 252.0637 252.0645 3.2 clockss.org
6-isopropyl-7-methoxy-furo[3,2-c]quinoline C₁₅H₁₅NO₂ [M+Na]⁺ 264.1001 264.1008 2.7 clockss.org
4-Methoxy-6-fluoroquinoline C₁₀H₈FNO [M+H]⁺ 178.0663 178.0658 -2.8 acs.org
Ethyl 3-bromo-6-fluoroquinoline-4-carboxylate C₁₂H₉BrFNO₂ [M+H]⁺ 331.9484 331.9481 -0.9 acs.org
6,9-Dimethoxy-4-phenylbenzo nih.govfigshare.comimidazo[1,2-a]pyrimidine C₁₈H₁₅N₃O₂ M⁺ 305.1164 305.1166 0.7 acs.org

Applications in Advanced Organic Synthesis

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

The high ring strain of the cyclopropane (B1198618) moiety fused to the quinoline (B57606) core endows 6H-Cyclopropa[g]quinoline and its isomers with significant synthetic potential. These compounds serve as reactive intermediates and versatile building blocks for accessing more complex molecular structures.

The synthesis of 1H-Cyclopropa[g]quinoline has been accomplished through the interception of a heterocyclic ortho-quinodimethane intermediate with 1-bromo-2-chlorocyclopropene, followed by an aromatization step. researchgate.net This approach highlights a key strategy for constructing the strained cyclopropa-fused system. Once formed, the inherent reactivity of the cyclopropane ring can be harnessed for further transformations.

While direct examples for the 6H-isomer are specific, extensive research on related cyclopropa[b]- and cyclopropa[c]quinolines demonstrates their role as synthetic precursors. um.esarabjchem.orgnih.gov For instance, cyclopropa[c]quinolin-2-ones undergo regioselective fragmentation of the three-membered ring, providing access to other heterocyclic systems like 1-benzazepin-2-ones. arabjchem.org This ring-opening strategy transforms the cyclopropaquinoline core into a different, larger ring system, showcasing its utility as a latent building block.

Furthermore, derivatives such as methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, which can be considered a doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) system, have been transformed into novel fused tetracyclic hydantoin (B18101) derivatives. nih.gov This illustrates how the cyclopropaquinoline scaffold provides a rigid framework for constructing complex, polycyclic molecules with potential biological relevance. The cyclopropane ring not only introduces conformational constraints but also acts as a reactive handle for subsequent chemical manipulations. rsc.org Rhodium(III)-catalyzed reactions can also be employed to create highly functionalized cyclopropanes which are then converted into diverse, synthetically useful compounds, including fused quinoline systems. dicp.ac.cn

Table 1: Examples of Complex Molecules Synthesized from Cyclopropaquinoline Precursors

Precursor ScaffoldSynthetic TransformationResulting Complex Molecule/SystemReference
Heterocyclic ortho-quinodimethaneInterception with dihalogenated cyclopropene (B1174273) & aromatization1H-Cyclopropa[g]quinoline researchgate.net
Cyclopropa[c]quinolin-2-oneRegioselective ring fragmentation1H-Benzazepin-2-one arabjchem.org
Tetrahydro-cyclopropa[b]quinoline derivativeTransformation into hydantoinFused tetracyclic hydantoin system nih.gov
Arene with sulfoxonium ylideRh(III)-catalyzed C-H activation/cyclopropanationFused 8,9-dihydro-7H-benzo[de]quinoline dicp.ac.cn

Role in Cascade Reactions and Annulation Processes to Construct Polycyclic Systems

Cascade reactions, where multiple bond-forming events occur in a single operation, are a powerful tool for rapidly building molecular complexity. rsc.orgresearchgate.net The cyclopropaquinoline framework is an excellent substrate for designing such processes. Annulation reactions, which involve the formation of a new ring onto an existing system, are fundamental in synthesizing fused heterocyclic compounds from quinoline-based precursors. thieme-connect.com

The development of synthetic methods for quinoline derivatives often involves cascade reactions, such as those initiated by the Staudinger reaction followed by an intramolecular aza-Wittig reaction to form 2,3-substituted quinolines. mdpi.com Another approach involves the copper-catalyzed cascade reaction of 2-azidobenzaldehydes with nitroalkenes to produce 3-NO2 quinolines. mdpi.com These general strategies for quinoline synthesis provide a foundation for designing more intricate cascades starting from cyclopropa-fused analogues.

Specifically, annulation strategies involving quinolinium salts have proven effective for creating polycyclic systems. For example, quinolinium zwitterionic thiolates undergo cyclopropanation in a [2+1] cycloaddition followed by a [5+1] cycloaddition, yielding complex scaffolds like tetrahydro-1H-cyclopropa[c] um.esnih.govthiazino[4,3-a]quinolines. thieme-connect.com This demonstrates a direct use of a cyclopropanation step within a cascade to build a fused, multi-ring system onto the quinoline core. The use of isonitriles as radical acceptors in cascade reactions has also emerged as a powerful method for constructing nitrogen heterocycles like quinolines and phenanthridines from simple precursors. rsc.org

The late-stage extrusion of atoms like sulfur or oxygen from a larger ring is another sophisticated annulation strategy to form strained or highly conjugated polycyclic systems. beilstein-journals.org While not directly starting with a cyclopropaquinoline, this "precursor approach" could be conceptually applied, where the cyclopropane ring is formed as part of a ring-contraction cascade to yield the final, stable polycyclic aromatic compound.

Table 2: Annulation and Cascade Strategies for Polycyclic Quinoline Synthesis

Reaction TypeKey Intermediates/ReactantsResulting SystemReference
Aza-Wittig Cascade2-Azidobenzaldehydes, PPh3, carbonyl compounds2,3-Substituted Quinolines mdpi.com
[2+1] and [5+1] CycloadditionQuinolinium zwitterionic thiolates, sulfonium (B1226848) saltsTetrahydro-1H-cyclopropa[c] um.esnih.govthiazino[4,3-a]quinolines thieme-connect.com
Radical Cascade2-Isocyanobiphenyls, radical initiators6-Substituted Phenanthridines (related polycycle) rsc.org
Aza-Wacker/Povarov CascadeAnilines, 1,6-dienes, Palladium catalystHexahydro-cyclopenta[b]quinolines researchgate.net
Chalcogen Extrusion1,2-Dithiins, thermal activationDibenzothiophene derivatives beilstein-journals.org

Strategies for the Preparation of Novel Ring Systems Incorporating Cyclopropaquinoline Scaffolds

The creation of novel, three-dimensional ring systems is a major goal in modern organic synthesis, particularly for applications in drug discovery. nih.govwhiterose.ac.uk The cyclopropaquinoline scaffold serves as an excellent starting point for developing such systems due to its inherent strain and defined stereochemistry.

One primary strategy involves leveraging the reactivity of the three-membered ring. As noted earlier, controlled ring-opening of cyclopropa[c]quinolones provides a pathway to seven-membered benzazepinone (B8055114) rings. um.esarabjchem.org This ring expansion method transforms the compact tricyclic system into a larger, more flexible polycycle.

Domino reactions are particularly effective for generating complexity from a single precursor. A palladium-catalyzed domino Heck-Suzuki reaction has been used to synthesize a novel, sp3-rich 6-5-5-6 tetracyclic ring scaffold, where two new stereocenters are formed with complete control. cam.ac.uk Although this example does not start with a cyclopropaquinoline, the principle of using a domino sequence to build complex, fused, and bridged ring systems is directly applicable. A cyclopropaquinoline could serve as the core upon which such domino cyclizations are initiated.

Another powerful approach is the use of photochemical reactions. [2+2]-photocycloaddition reactions are a valuable method for synthesizing cyclobutanes, which can serve as the basis for novel tricyclic scaffolds when combined with subsequent reactions like Prins cyclizations. bris.ac.uk A cyclopropaquinoline derivative could be functionalized with an appropriate alkene tether, setting the stage for an intramolecular photocycloaddition to build an additional ring, leading to a highly complex and constrained polycyclic architecture. The synthesis of diverse bridged polycyclic scaffolds can also be achieved through C-H arylation of simple amines followed by cyclization, a strategy that could be adapted to cyclopropaquinoline systems to create novel bridged structures. rsc.org

Table 3: Strategies for Novel Ring System Synthesis from Cyclopropaquinoline Scaffolds

Synthetic StrategyDescriptionPotential Novel Ring SystemReference
Controlled Ring OpeningSelective cleavage of the cyclopropane ring to form a larger ring.Benzazepine-fused systems arabjchem.org
Domino Heck ReactionA cascade reaction involving intramolecular Heck cyclization to form new rings.Complex sp3-rich polycyclic scaffolds cam.ac.uk
PhotocycloadditionLight-induced [2+2] cycloaddition to form a cyclobutane (B1203170) ring fused to the scaffold.Fused cyclobutane-containing polycycles bris.ac.uk
C-H Arylation/CyclizationDirected C-H activation followed by an intramolecular cyclization to form a bridged system.Bridged polycyclic amine derivatives rsc.org
Transformation of DerivativesConversion of functionalized cyclopropaquinolines into new heterocyclic systems.Fused tetracyclic hydantoins nih.gov

Q & A

Q. What structural features of 6H-Cyclopropa[g]quinoline influence its reactivity in environmental or pharmaceutical applications?

The cyclopropane ring fused to the quinoline backbone introduces steric strain and electronic effects, enhancing reactivity in substitution or addition reactions. The nitrogen atom in the quinoline ring facilitates coordination with metals or protons, critical for catalytic or sorption applications. For example, modified quinoline derivatives exhibit antibiotic and antimalarial properties due to these structural motifs . Methodologically, computational modeling (e.g., DFT) combined with experimental techniques like NMR or X-ray crystallography can elucidate structure-activity relationships.

Q. What are the common synthetic routes for this compound derivatives?

Synthesis often involves Vilsmeier-Haack reactions using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form aldehyde intermediates, followed by cyclization or functionalization. For halogenated derivatives, bromine or chlorine substituents are introduced via electrophilic substitution under controlled temperatures (e.g., 55–60°C). Batch reactors with inert atmospheres and reflux conditions are typical, monitored by TLC and characterized via FT-IR and mass spectrometry .

Q. How do pH and sorbent load affect the removal efficiency of this compound in environmental remediation?

Optimal sorption occurs near the compound’s natural pH (~6), where H⁺ ion competition is minimized. Sorbent loads of 5 g/L achieve >97% removal due to increased surface area and active sites. Batch experiments should vary pH (2–12) and sorbent loads (0.5–6 g/L) to identify equilibrium conditions, using pseudo-second-order kinetics and Temkin isotherms for modeling .

Advanced Research Questions

Q. How can contradictory data on this compound degradation rates in bioreactors be resolved?

Discrepancies in degradation rates (e.g., 72.3% vs. 91% efficiency under varying O₂ levels) arise from operational parameters like hydraulic retention time (HRT) and recirculation. Statistical tools like redundancy analysis (RDA) and ANOVA can isolate confounding variables. For example, closing liquid recirculation reduces degradation rates by 30%, requiring multivariate regression to optimize reactor performance .

Q. What methodological approaches compare microbial degradation vs. chemical sorption for this compound remediation?

Microbial degradation in membrane-aerated biofilm reactors (MABRs) achieves ~95% efficiency under denitrifying conditions but is sensitive to co-contaminants like phenol. In contrast, chemical sorption using modified agricultural waste (e.g., coconut coir) offers >97% removal but requires regeneration cycles. Life-cycle assessments (LCAs) integrating energy recovery from spent sorbents and microbial resilience testing provide holistic comparisons .

Q. Which statistical frameworks are optimal for analyzing biodegradation kinetics and sorption isotherms?

Use principal coordinates analysis (PCoA) and Spearman correlation to link microbial community shifts to degradation performance. For sorption, pseudo-second-order kinetics and intraparticle diffusion models fit time-dependent data, while Temkin isotherms describe equilibrium. R packages like psych and corrplot visualize correlations between functional genes and removal rates .

Q. How can regenerated sorbents retain efficiency across multiple this compound remediation cycles?

Microwave-chemical regeneration techniques recover ~99% of original sorption capacity by breaking H-bonding and π-π interactions. Post-regression, FT-IR and SEM confirm structural integrity, while fixed-bed column studies validate scalability. Three cycles are typical before capacity drops below 95%, necessitating ash utilization or energy recovery protocols .

Methodological Notes

  • Experimental Design : For degradation studies, maintain reactors at 24±2°C with stepwise loading increases (2.4–6.9 g/(m²·d)) to assess microbial adaptation .
  • Data Contradictions : Address variability in removal rates by conducting sensitivity analyses on parameters like HRT and co-contaminant concentrations .
  • Characterization : Combine spectroscopic (FT-IR, NMR) and chromatographic (HPLC) methods to track functional group changes and metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.